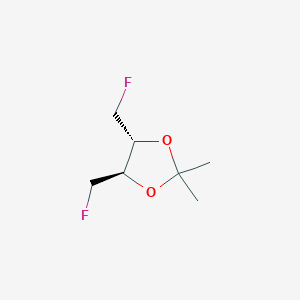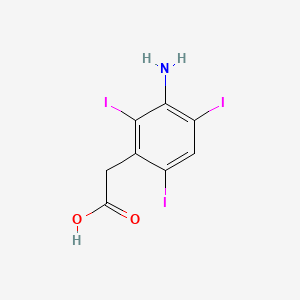
(2R)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate is a chemical compound that belongs to the class of tetrahydrofurans Tetrahydrofurans are a group of heterocyclic organic compounds characterized by a five-membered ring containing four carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate typically involves the cyclization of 2-oxocarboxylic acids with appropriate reagents. One common method is the cyclocondensation of 2-oxocarboxylic acids with 2-aminopropionic acids in an aqueous medium . Another approach involves the reaction between glyoxylic acid monohydrate and aldehydes in the presence of morpholine or piperidine hydrochlorides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and catalytic processes could enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2R)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydrofurans, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2R)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of (2R)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-2(5H)-furanone: This compound shares a similar furan ring structure and undergoes similar chemical reactions.
2(5H)-Furanone: Another related compound with a furan ring, known for its high reactivity and use in organic synthesis.
Uniqueness
(2R)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H12O4 |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
ethyl (2R)-5-hydroxyoxolane-2-carboxylate |
InChI |
InChI=1S/C7H12O4/c1-2-10-7(9)5-3-4-6(8)11-5/h5-6,8H,2-4H2,1H3/t5-,6?/m1/s1 |
InChI Key |
MTEONBBZTCJWHA-LWOQYNTDSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CCC(O1)O |
Canonical SMILES |
CCOC(=O)C1CCC(O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



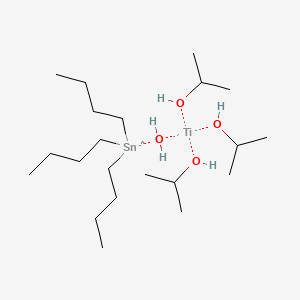
![2-hydroxy-5-oxobicyclo[4.1.0]hept-3-ene-7-carbonitrile](/img/structure/B13820148.png)
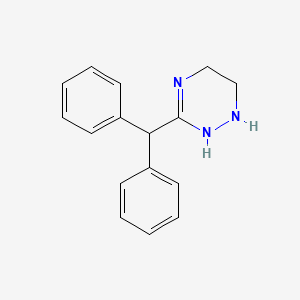
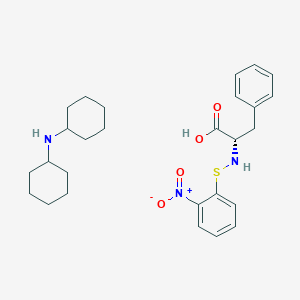
![2-Hexyl-[1,3]dithiolo[4,5-d][1,3]dithiol-5-one](/img/structure/B13820158.png)
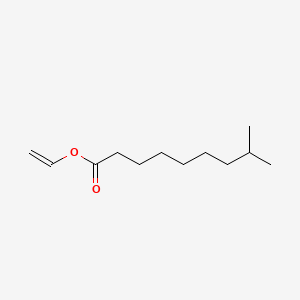
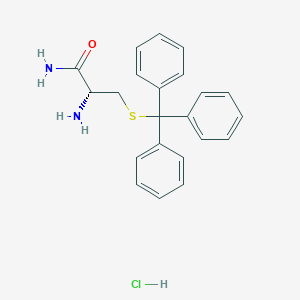
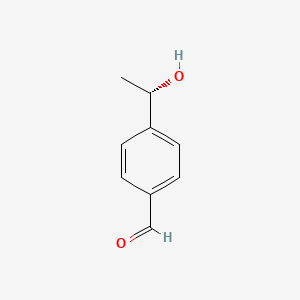
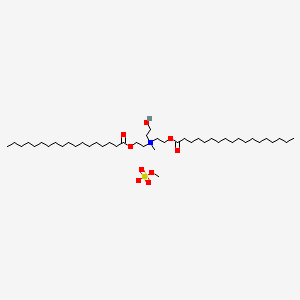
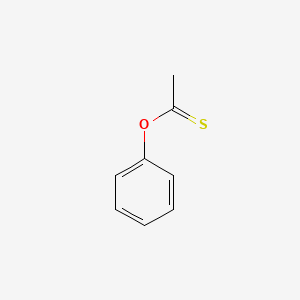
![1-(1,3-Dihydronaphtho[1,2-c]furan-4-ylmethyl)piperidine](/img/structure/B13820219.png)
